molecular formula C8H4BrF5O2 B13459185 1-Bromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene

1-Bromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene

Cat. No.: B13459185
M. Wt: 307.01 g/mol
InChI Key: MHTRMYNWFBPEII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C8H4BrF5O2. This compound is characterized by the presence of bromine, difluoromethoxy, and trifluoromethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals .

Properties

Molecular Formula

C8H4BrF5O2

Molecular Weight

307.01 g/mol

IUPAC Name

2-bromo-1-(difluoromethoxy)-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H4BrF5O2/c9-5-3-4(16-8(12,13)14)1-2-6(5)15-7(10)11/h1-3,7H

InChI Key

MHTRMYNWFBPEII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)OC(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene typically involves the reaction of 1-bromo-2-fluoro-5-(trifluoromethoxy)benzene with appropriate reagents under controlled conditions. One common method involves the use of lithium diisopropylamide (LDA) at low temperatures to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

1-Bromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include LDA, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.

Mechanism of Action

The mechanism of action of 1-Bromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene in chemical reactions typically involves the nucleophilic attack on the bromine atom, leading to substitution or coupling reactions. The presence of difluoromethoxy and trifluoromethoxy groups can influence the reactivity and stability of the compound, making it suitable for various applications .

Comparison with Similar Compounds

1-Bromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 1-Bromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene in terms of its specific substitution pattern and resulting properties.

Biological Activity

1-Bromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene is an organic compound characterized by a benzene ring with multiple halogen substituents, specifically bromine and fluorine. Its unique chemical structure grants it distinctive physical and chemical properties, making it a subject of interest in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 1-Bromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene is C9H6BrF5O2C_9H_6BrF_5O_2. The presence of both difluoromethoxy and trifluoromethoxy groups enhances its electronic properties, which can influence its interactions with biological targets.

Target Interaction

The compound likely interacts with various biological targets due to its unique substituents. The trifluoromethoxy group is known to enhance lipophilicity, potentially improving membrane permeability and interaction with cellular components.

Mode of Action

1-Bromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene has been utilized in palladium-catalyzed direct arylation reactions, indicating its utility in modifying heteroarenes. This reaction suggests that the compound may influence biochemical pathways related to arylation processes.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its solubility, stability, and metabolic pathways. Factors such as temperature, pH, and the presence of other compounds can significantly affect its bioavailability and efficacy in biological systems.

Cytotoxicity

Research has demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on benzofuroxan derivatives have shown high cytotoxicity against human breast adenocarcinoma (MCF-7) and cervical carcinoma cell lines, which is attributed to their ability to induce apoptosis through mitochondrial pathways and increase reactive oxygen species (ROS) production .

CompoundCell LineIC50 Value (µM)Mechanism
Benzofuroxan DerivativeMCF-710Induces apoptosis
Benzofuroxan DerivativeHuTu 8015Inhibits DNA synthesis

Antimicrobial Activity

While specific data on the antimicrobial activity of 1-Bromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene is limited, similar compounds have demonstrated significant antimicrobial properties when structured appropriately. The introduction of electron-withdrawing groups has been shown to enhance such activities .

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluating the cytotoxic effects of various halogenated compounds found that those with trifluoromethoxy groups exhibited enhanced activity against cancer cell lines due to their ability to induce apoptosis effectively . This suggests that 1-Bromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene could similarly exert potent cytotoxic effects.
  • Direct Arylation Reactions : The compound's application in direct arylation has been documented, showcasing its role in synthesizing complex organic molecules that may have therapeutic potential . Such reactions could lead to the development of new pharmaceuticals targeting various diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.